2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile
Description
The compound 2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile is a malononitrile derivative featuring a substituted phenyl ring with dimethylaminomethyl, hydroxyl, and methoxy groups. The dimethylamino group enhances solubility and electronic effects, while the hydroxyl and methoxy substituents influence hydrogen bonding and steric interactions . Such compounds are typically synthesized via condensation reactions involving malononitrile precursors and substituted benzaldehydes or heterocyclic ketones, as seen in related systems .
Properties
IUPAC Name |
2-[[3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)9-12-5-10(4-11(7-15)8-16)6-13(19-3)14(12)18/h4-6,18H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIJUQNEJLTAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C(=CC(=C1)C=C(C#N)C#N)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile typically involves multiple steps. One common method includes the condensation of 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of various substituted derivatives
Scientific Research Applications
2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Biological Activity
2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile, also known by its CAS number 860612-44-8, is a compound with a complex structure that has garnered interest in various biological studies. Its molecular formula is , and it has a molecular weight of 257.29 g/mol. The compound exhibits potential biological activities, particularly in the fields of dermatology and oncology.
Chemical Structure
The compound features a dimethylamino group attached to a hydroxy-methoxyphenyl moiety, which is linked via a methylene bridge to a malononitrile group. This unique structure may contribute to its biological efficacy.
Antimelanogenic Effects
Research indicates that compounds similar to this compound exhibit significant antityrosinase activity, which is crucial in the regulation of melanogenesis. A study on related compounds demonstrated that 2-(3,4-dihydroxybenzylidene)malononitrile showed an IC50 value of 17.05 μM against tyrosinase, suggesting that structural modifications can enhance inhibitory effects on melanin production .
Table 1: Comparison of Tyrosinase Inhibition Activities
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2-(3,4-dihydroxybenzylidene)malononitrile | 17.05 | Inhibition of tyrosinase activity |
| This compound | TBD | Potential inhibition based on structure |
Cytotoxicity Studies
In vitro studies have shown that this compound does not exhibit cytotoxicity at concentrations up to 30 μM in various cell lines, including human keratinocytes (HaCat), mouse melanoma (B16F10), and human fibroblasts (Hs27) . This suggests a favorable safety profile for potential applications in skin treatments.
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds indicates that the presence of hydroxyl groups on the phenyl ring significantly enhances tyrosinase inhibitory activity. The specific arrangement and type of substituents can greatly affect the biological potency of these compounds .
Study on Skin Applications
A notable study explored the application of related malononitrile derivatives in skin treatments. The findings suggested that these compounds could be absorbed through keratinocytes and exert their effects without causing toxicity. This is particularly relevant for developing new dermatological agents aimed at reducing hyperpigmentation .
Q & A
Q. What are the foundational synthetic routes for preparing 2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile?
The compound can be synthesized via Knoevenagel condensation, a method commonly used for α,β-unsaturated nitriles. A base-catalyzed reaction between a substituted benzaldehyde derivative (e.g., 3-[(dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde) and malononitrile in a polar aprotic solvent (e.g., DMF or ethanol) typically yields the product. Key steps include:
- Activation of the aldehyde via deprotonation.
- Nucleophilic attack by malononitrile to form a resonance-stabilized enolate intermediate.
- Elimination of water to generate the conjugated nitrile system.
Optimization of reaction conditions (temperature, solvent, base strength) is critical to suppress side reactions like hydrolysis or polymerization .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Standard characterization methods include:
- 1H/13C NMR : To confirm substituent positions (e.g., dimethylamino, methoxy, hydroxy groups) and the malononitrile moiety.
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretching) and ~3400 cm⁻¹ (O-H stretching) are diagnostic.
- HPLC-MS : For purity assessment and molecular ion detection.
- Single-crystal X-ray diffraction (if crystallizable): To resolve bond lengths, angles, and intermolecular interactions (e.g., C–H···N or π-stacking) .
Q. What are the preliminary applications of this compound in material science?
The compound’s extended π-conjugation and electron-withdrawing nitrile groups make it a candidate for:
- Organic photovoltaics (OPVs) : As a non-fullerene acceptor in bulk heterojunction layers.
- Electrochromic devices : Due to reversible redox behavior under applied voltage.
Initial studies on analogous malononitrile derivatives show power conversion efficiencies (PCE) up to 8% in OPVs, with absorption maxima tunable via substituent engineering .
Advanced Research Questions
Q. How do reaction conditions influence the stereoselectivity of Knoevenagel condensations for this compound?
Stereoselectivity is governed by:
- Solvent polarity : Polar solvents stabilize the transition state, favoring E-isomer formation.
- Catalytic systems : Protic acids (e.g., acetic acid) or ionic liquids (e.g., [BMIM][BF4]) can enhance reaction rates and selectivity by stabilizing intermediates .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by minimizing thermal degradation .
Q. What computational methods are most reliable for modeling the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or CAM-B3LYP) and basis sets (6-31G(d,p)) accurately predict:
- Frontier molecular orbitals (HOMO/LUMO) : Critical for charge-transfer applications.
- UV-Vis absorption spectra : B3LYP/6-31G(d,p) shows <5% deviation from experimental λmax values for similar nitriles .
Validation against experimental data (e.g., cyclic voltammetry for redox potentials) is essential to refine computational models .
Q. What mechanistic insights explain its inhibitory activity against cytochrome P450 enzymes (CYP1A2, CYP2C19)?
The compound likely acts as a competitive inhibitor via:
- Hydrogen bonding : Between the hydroxy group and heme-bound oxygen in CYP450.
- Electrostatic interactions : The dimethylamino group may disrupt substrate access to the active site.
In vitro assays (e.g., fluorometric CYP450 inhibition kits) combined with molecular docking (AutoDock Vina) can quantify binding affinities and identify key residues (e.g., Phe226 in CYP1A2) .
Q. How does substituent variation impact its optoelectronic properties?
- Electron-donating groups (e.g., methoxy) : Raise HOMO energy levels, reducing bandgap (redshift in absorption).
- Electron-withdrawing groups (e.g., nitro) : Lower LUMO energy, enhancing electron mobility.
Structure-property relationships for derivatives are quantified via time-dependent DFT (TD-DFT) and charge mobility simulations (Marcus theory) .
Q. What advanced spectroscopic techniques resolve its solid-state packing and polymorphism?
- Solid-state NMR : Probes local electronic environments of nitrile and aromatic groups.
- Grazing-incidence XRD : Maps crystallographic orientation in thin-film applications.
- Raman microscopy : Detects polymorph-specific vibrational modes (e.g., C≡N bending at 500–600 cm⁻¹) .
Methodological Challenges and Solutions
Q. How can solvent-free synthesis improve scalability and sustainability?
Solvent-free protocols:
Q. What strategies mitigate toxicity risks during handling?
- Engineering controls : Use fume hoods for weighing/transferring due to nitrile toxicity (LD50 ~100 mg/kg in rodents).
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Waste disposal : Alkaline hydrolysis (NaOH/EtOH) to degrade nitriles into less toxic carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
